![molecular formula C21H21NO4S2 B2674284 Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate CAS No. 896343-62-7](/img/structure/B2674284.png)
Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate
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Overview
Description
“Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a carbamate group (derived from carbamic acid) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving coupling reactions and electrophilic cyclization reactions . The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction, is commonly used in the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain a benzyl group, a thiophenyl group, a tosyl group, and a carbamate group . The exact structure would depend on the positions of these groups within the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the thiophene group might undergo electrophilic aromatic substitution reactions, while the carbamate group could participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make the compound polar, affecting its solubility in different solvents .
Scientific Research Applications
- Thiophene derivatives, including PCA30710, are employed as corrosion inhibitors in industrial chemistry and material science . These compounds protect metal surfaces from degradation caused by chemical reactions with their environment.
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- PCA30710’s structural features make it an interesting candidate for drug development:
- Anticancer : Some thiophene derivatives possess anticancer properties .
- Anti-inflammatory : Thiophenes may mitigate inflammation .
- Antimicrobial : PCA30710 could potentially combat microbial infections .
- Antihypertensive and Anti-atherosclerotic : These properties are also associated with thiophene-based molecules .
- Condensation Reactions :
- For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
Corrosion Inhibition
Organic Semiconductors and Electronics
Pharmacological Properties
Synthetic Methods
Cytotoxicity Studies
Reference Standard in Pharmaceutical Testing
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-16-9-11-18(12-10-16)28(24,25)20(19-8-5-13-27-19)14-22-21(23)26-15-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIPXRQCVWGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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